molecular formula C16H13ClN2O2 B11052045 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B11052045
M. Wt: 300.74 g/mol
InChI Key: PCFWEDGJBIIVLW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base to form an intermediate, which is then cyclized using a dehydrating agent to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole
  • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-thiazole
  • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-imidazole

Uniqueness

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine is unique due to the presence of both chlorophenyl and methoxyphenyl groups attached to the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C16H13ClN2O2/c1-20-13-8-4-11(5-9-13)15-14(16(18)21-19-15)10-2-6-12(17)7-3-10/h2-9H,18H2,1H3

InChI Key

PCFWEDGJBIIVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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